molecular formula C20H21N3O B5684461 N-{2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}benzamide

N-{2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}benzamide

Cat. No.: B5684461
M. Wt: 319.4 g/mol
InChI Key: NYDPWVVLWYHTGR-UHFFFAOYSA-N
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Description

N-{2-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]ethyl}benzamide is a synthetic organic compound with the molecular formula C21H23N3O and a molecular weight of 333.43 g/mol . It features a benzimidazole core, which is recognized in medicinal chemistry as a "privileged structure" due to its presence in a wide array of biologically active molecules . Benzimidazole derivatives are known to exhibit diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities, and are frequently investigated in drug discovery and development . The specific substituents on this compound—a 2-methylprop-2-enyl group on the benzimidazole nitrogen and a benzamide group on the side chain—suggest it is a candidate for screening in various biochemical assays. Its mechanism of action and primary research applications are areas of active exploration, often related to its potential to interact with enzymatic targets or cellular pathways associated with the benzimidazole scaffold. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-15(2)14-23-18-11-7-6-10-17(18)22-19(23)12-13-21-20(24)16-8-4-3-5-9-16/h3-11H,1,12-14H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDPWVVLWYHTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}benzamide typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.

    Alkylation: The benzimidazole core is then alkylated with 2-methylprop-2-enyl halide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Anticancer Properties

Benzimidazole derivatives, including N-{2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}benzamide, have been extensively studied for their potential as anticancer agents. The electron-rich nitrogen atoms in the benzimidazole structure facilitate interactions with various biological targets, enhancing the compound's efficacy against cancer cells. Research indicates that modifications at specific positions on the benzimidazole ring can significantly influence anticancer activity, with some derivatives showing promising results in preclinical studies .

Case Study: Mechanism of Action

A study highlighted that benzimidazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. This mechanism is crucial for developing targeted therapies that minimize damage to healthy tissues while effectively combating tumors .

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives is well-documented, with this compound showing significant activity against various bacterial and fungal strains. The compound's ability to disrupt microbial cell membranes and inhibit essential enzymes contributes to its effectiveness as an antimicrobial agent.

Research Findings

Recent evaluations have demonstrated that certain benzimidazole derivatives exhibit high levels of inhibition against pathogens such as Candida albicans and Staphylococcus aureus. The synthesis of these compounds often involves strategic modifications to enhance their solubility and bioavailability, which are critical for therapeutic applications .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Benzimidazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play pivotal roles in inflammatory processes.

Clinical Relevance

The anti-inflammatory effects of this compound suggest potential applications in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease. Further studies are necessary to elucidate the precise mechanisms involved and to evaluate the therapeutic efficacy in clinical settings .

Antiviral Activity

Emerging research indicates that benzimidazole derivatives may possess antiviral properties, particularly against RNA viruses. The structural features of this compound may allow it to interfere with viral replication processes.

Potential Applications

Given the global challenges posed by viral infections, compounds like this compound could serve as lead compounds for developing new antiviral medications, especially in light of increasing resistance to existing antiviral therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the benzimidazole ring. Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's pharmacological profile.

Synthetic Pathways

Common synthetic methods include:

  • Condensation Reactions : Combining appropriate amines with benzimidazole precursors.
  • Functionalization : Modifying existing functional groups to enhance activity or selectivity.

These methods not only facilitate the synthesis of new derivatives but also enable researchers to explore a wide range of chemical modifications that could lead to improved therapeutic agents .

Mechanism of Action

The mechanism of action of N-{2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The 2-methylprop-2-enyl group and benzamide moiety may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of benzimidazole-benzamide derivatives is heavily influenced by substituents on the benzimidazole core and the benzamide side chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzimidazole-Benzamide Derivatives
Compound Name Substituent on Benzimidazole (N-1) Benzamide Substituent Molecular Weight Key Biological Activities Synthesis Method
N-{2-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]ethyl}benzamide (Target) 2-Methylprop-2-enyl Phenyl ~363.4 g/mol* Antimicrobial, Anticancer (hypothetical) Alkylation-amidation
N-[2-(1-Butylbenzimidazol-2-yl)ethyl]benzamide n-Butyl Phenyl 349.4 g/mol Not reported Multi-step alkylation
N-{2-[1-(2-Chlorobenzyl)benzimidazol-2-yl]ethyl}butanamide 2-Chlorobenzyl Butanoyl 355.9 g/mol Not reported Alkylation-condensation
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Thioacetamido 2,4-Dinitrophenyl ~498.4 g/mol Antimicrobial, Anticancer Oxidative cyclocondensation
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None (simple benzimidazole) 3,4-Dimethoxyphenethyl 329.4 g/mol Not reported Direct amidation

*Calculated based on formula C₂₁H₂₁N₃O.

Key Observations:

  • Substituent Bulk and Lipophilicity: The 2-methylprop-2-enyl group in the target compound introduces steric bulk and moderate lipophilicity, which may enhance membrane permeability compared to linear alkyl chains (e.g., n-butyl in ) or aromatic substituents (e.g., 2-chlorobenzyl in ).
  • In contrast, the target compound’s phenyl group offers a balance between reactivity and stability.
  • Biological Activity Correlations: Compounds with sulfur-containing linkers (e.g., W1’s thioacetamido group) show pronounced antimicrobial effects, likely due to thiol-mediated interactions . The target compound’s ethyl linker may prioritize flexibility and hydrogen-bonding capacity.

Physicochemical Properties

  • Solubility: The target compound’s isoprenyl group likely reduces aqueous solubility compared to polar derivatives like Rip-B (3,4-dimethoxyphenethyl) .
  • Stability: Allylic positions in the 2-methylprop-2-enyl group may confer susceptibility to oxidation, necessitating formulation adjustments compared to saturated alkyl analogs .

Biological Activity

N-{2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The molecular formula is C23H25N3OC_{23}H_{25}N_3O with a molecular weight of 359.5 g/mol.

PropertyValue
Molecular FormulaC23H25N3O
Molecular Weight359.5 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the benzimidazole core followed by the introduction of the ethyl and benzamide groups. Common reagents include organometallic compounds and catalysts under controlled conditions to ensure high yields and purity.

Antiviral Properties

Recent studies have indicated that compounds related to this compound exhibit antiviral activity, particularly against coronaviruses. The compound's structural similarity to known inhibitors allows it to potentially interact with viral proteases, inhibiting their activity and thus viral replication .

Neuroleptic Activity

Benzamides, including derivatives similar to this compound, have been evaluated for neuroleptic effects. Research indicates that modifications in the benzamide structure can significantly enhance antipsychotic activity while reducing side effects associated with traditional neuroleptics .

Structure-Activity Relationships (SAR)

The SAR studies on benzamides reveal that the positioning and nature of substituents on the benzene ring are crucial for biological activity. For instance, certain ortho substituents have been found to enhance inhibitory capacity against specific targets, including proteases involved in viral replication .

Compound ClassEC50 (µM)CC50 (µM)SI (Selectivity Index)
Benzamide1.77376212
Isoindoline7.8544256.3

Antiviral Activity Against SARS-CoV-2

In vitro studies have shown that benzamide derivatives exhibit significant antiviral activity against SARS-CoV-2, with some compounds demonstrating low cytotoxicity and effective inhibition of viral replication in cell cultures. For example, one compound from the series showed an EC50 value of 1.77 µM with a selectivity index of 212, indicating its potential as a therapeutic agent .

Neuroleptic Efficacy

Research on various benzamide derivatives has demonstrated their effectiveness in reducing apomorphine-induced stereotyped behavior in animal models, suggesting potential applications in treating psychotic disorders. One notable compound was found to be significantly more potent than established treatments like haloperidol and metoclopramide .

Q & A

Q. What are the standard synthetic protocols for N-{2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}benzamide, and how can reaction conditions be optimized?

The synthesis typically involves refluxing intermediates under controlled conditions. For example, benzimidazole derivatives are often synthesized by reacting 1H-benzimidazole with acetyl chloride under reflux (2 hours), followed by purification via recrystallization with methanol . Optimization may include adjusting solvent systems (e.g., ethanol/water mixtures), catalyst selection, or temperature gradients to improve yields. TLC is commonly used to monitor reaction progress .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

A multi-technique approach is recommended:

  • IR spectroscopy identifies functional groups (e.g., amide C=O stretches at ~1650–1700 cm⁻¹) .
  • ¹H-NMR confirms proton environments, such as benzimidazole aromatic protons (δ 7.2–8.5 ppm) and methylprop-2-enyl substituents (δ 1.6–2.1 ppm for CH₃, δ 5.0–5.5 ppm for CH₂) .
  • Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. What in vitro/in vivo models are suitable for evaluating its biological activity?

Anti-inflammatory activity is frequently assessed using the rat-paw edema model , where compounds are administered orally, and edema reduction is measured compared to controls (e.g., Indomethacin) . For other activities (e.g., antimicrobial), standard assays like broth microdilution or agar diffusion may be adapted .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be explored for derivatives of this compound?

SAR studies require systematic modification of substituents (e.g., varying the benzamide or benzimidazole moieties) and comparative bioactivity testing. For example:

  • Electron-withdrawing groups (e.g., nitro) on the benzamide ring may enhance anti-inflammatory activity by altering electron density .
  • Alkyl chain length in the ethyl linker can influence membrane permeability and target binding . Computational docking (e.g., AutoDock Vina) can predict binding modes to receptors like COX-2 .

Q. How should conflicting data on synthetic yields or bioactivity be resolved?

Contradictions often arise from impurities or methodological variability. Mitigation strategies include:

  • Reproducing reactions with strict control of anhydrous conditions and catalyst purity .
  • Validating bioassays using positive/negative controls and statistical validation (e.g., ANOVA for activity comparisons) .
  • Cross-lab collaboration to verify results under standardized protocols .

Q. What crystallographic strategies are effective for resolving its 3D structure?

Single-crystal X-ray diffraction with SHELXL software is the gold standard. Key steps:

  • Crystal growth : Optimize solvent systems (e.g., methanol/water) for high-quality crystals.
  • Data collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å).
  • Refinement : Apply restraints for disordered moieties (e.g., methylprop-2-enyl groups) .

Q. Which computational methods are suitable for predicting its pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate bioavailability, logP, and P-glycoprotein substrate potential.
  • Molecular dynamics (MD) : Simulate interactions with biological membranes (e.g., POPC lipid bilayers) to assess permeability .
  • Quantum mechanics (QM) : Calculate electrostatic potentials to identify reactive sites for metabolic studies .

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